Bigelovin

Overview

Description

Bigelovin is a sesquiterpene lactone extracted from the plant Inula hupehensis. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects on cancer cells .

Mechanism of Action

Target of Action

Bigelovin, a sesquiterpene lactone isolated from Inula hupehensis, primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . It also targets the death receptor 5 (DR5) and the retinoid X receptor α (RXRα) . These targets play crucial roles in cell proliferation, apoptosis, and inflammation.

Mode of Action

This compound inhibits the JAK2/STAT3 signaling pathway by inactivating JAK2 . It also upregulates DR5 and increases reactive oxygen species (ROS) generation . As a selective RXRα agonist, it can modulate the transcription of genes involved in cell differentiation and apoptosis .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the IL6/STAT3 and cofilin pathways, which are involved in cell proliferation and migration . It also induces apoptosis and autophagy via the inhibition of the mTOR pathway regulated by ROS generation .

Result of Action

This compound exhibits potent anti-tumor activities against colorectal cancer (CRC) in vitro and in vivo . It suppresses cell proliferation and colony formation, induces apoptosis, and causes G2/M cell cycle arrest . It also induces DNA damage through up-regulation of DR5 and increase of ROS . In a xenograft model, this compound treatment resulted in suppression of tumor growth .

Biochemical Analysis

Biochemical Properties

Bigelovin interacts with various enzymes and proteins, including death receptor (DR) 5 and reactive oxidative species (ROS) . It upregulates DR5 and increases ROS, leading to apoptosis in colorectal cancer cells .

Cellular Effects

This compound suppresses cell proliferation and colony formation, and induces apoptosis in human colorectal cancer HT-29 and HCT 116 cells . It also causes the G2/M cell cycle arrest and induces DNA damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through the activation of caspases, up-regulation of DR5, and increase of ROS . These changes lead to apoptosis, G2/M cell cycle arrest, and DNA damage .

Temporal Effects in Laboratory Settings

It has been shown to suppress tumor growth in HCT 116 xenograft models .

Dosage Effects in Animal Models

In HCT 116 xenograft models, this compound treatment resulted in suppression of tumor growth . This compound at 20 mg/kg showed more significant tumor suppression and less side effects than conventional FOLFOX treatment .

Metabolic Pathways

It is known to inhibit the mTOR pathway regulated by ROS generation .

Preparation Methods

Bigelovin can be isolated from the plant Inula hupehensis. The extraction process typically involves the use of solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

Bigelovin undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can lead to the formation of reduced sesquiterpene lactones. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions, particularly at the lactone ring.

Scientific Research Applications

Comparison with Similar Compounds

Bigelovin is part of the sesquiterpene lactone family, which includes several other compounds with similar structures and biological activities:

Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anticancer activities similar to this compound.

Parthenolide: This compound has anti-inflammatory and anticancer properties and shares a similar mechanism of action with this compound.

Thapsigargin: Thapsigargin is known for its ability to induce apoptosis in cancer cells and has a similar structure to this compound.

This compound stands out due to its specific inhibition of the JAK2/STAT3 and NF-κB pathways, making it a unique and promising compound for further research and development in anticancer therapies .

Properties

IUPAC Name |

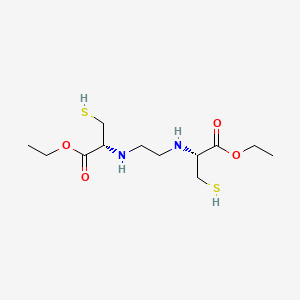

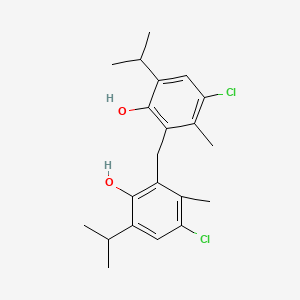

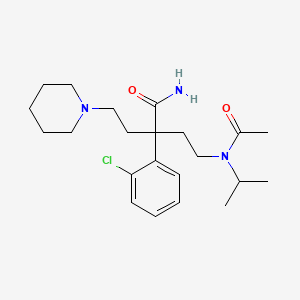

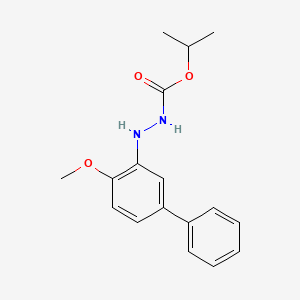

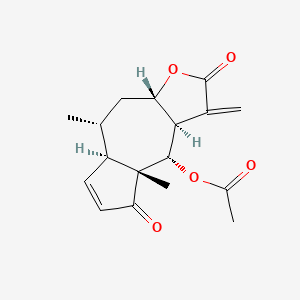

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190130 | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3668-14-2 | |

| Record name | Bigelovin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bigelovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.